4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride
Description
The compound 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol hydrochloride (hereafter referred to as the target compound) is a synthetic small molecule characterized by a 1,3-dimethylpyrazole core linked via an aminomethyl group to a 2-methoxyphenol moiety, with a hydrochloride counterion. The pyrazole ring (positions 1 and 3 substituted with methyl groups) and the phenolic hydroxyl group (position 2 substituted with methoxy) contribute to its unique physicochemical and biological properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies .
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-9-11(8-16(2)15-9)14-7-10-4-5-12(17)13(6-10)18-3;/h4-6,8,14,17H,7H2,1-3H3;1H |
InChI Key |
MZWOLQYYMSMCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol exhibit significant anticancer properties. For instance, studies have shown that derivatives of aminomethylphenols can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. This makes it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds containing methoxyphenol structures are known for their anti-inflammatory properties. Research indicates that 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory diseases.
Analgesic Properties
The analgesic effects of this compound have been explored in preclinical studies. It appears to interact with pain pathways, providing insights into its use as a non-opioid pain management alternative.
Enzyme Inhibition
Studies have shown that 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol can act as an inhibitor of specific enzymes involved in metabolic processes. This property is crucial for drug development targeting metabolic disorders.
Gene Expression Modulation
Recent investigations have focused on the compound’s ability to modulate gene expression related to stress responses and metabolic pathways. Such modulation could lead to therapeutic strategies for managing diseases linked to dysregulated gene expression.
Case Studies
Mechanism of Action
The mechanism of action of 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole Derivatives with Aromatic Substitutions
(a) {[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine Hydrochloride
- Structure: Features a 4-fluorophenyl group at position 1 of the pyrazole and a methyl group at position 3. The aminomethyl group at position 4 is similar to the target compound but lacks the 2-methoxyphenol moiety.
- Biological activity may shift toward fluorinated ligand targets .
(b) 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine Hydrochloride
Schiff Base-Linked Pyrazole Derivatives
(a) (E)-4-(((3-(Benzofuran-3-yl)-1-phenyl-1H-pyrazol-5-yl)imino)methyl)-2-methoxyphenol (9c)
- Structure: Contains a benzofuran-fused pyrazole linked to 2-methoxyphenol via a Schiff base (imine).
- Key Differences : The imine bond introduces pH-dependent instability, unlike the stable amine linkage in the target compound. The benzofuran moiety may confer fluorescence properties useful in imaging studies .
(a) 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- Structure: A natural phenylpropanoid isolated from Carica papaya, featuring a propenyl side chain.
- Key Differences: The absence of a pyrazole ring reduces synthetic complexity but limits heterocyclic interactions. The propenyl group enhances antioxidant activity compared to the target compound’s aminomethylpyrazole .
(b) 2-Methoxyphenol (Guaiacol)
- Structure: Simple phenol with a methoxy group at position 2.
- Key Differences: Lacks the pyrazole-aminomethyl group, resulting in higher volatility and lower molecular weight.
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride , also known as 2-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, is a pyrazole derivative with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 253.73 g/mol. The synthesis typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and phenol under acidic conditions, resulting in the formation of the hydrochloride salt through treatment with hydrochloric acid. Key reaction conditions include:
- Temperature : 50-70°C
- Catalysts : Acidic catalysts such as hydrochloric or sulfuric acid
- Solvents : Polar solvents like ethanol or methanol
Antimicrobial Properties
Research indicates that compounds with similar pyrazole structures exhibit notable antimicrobial activity . For instance, derivatives of pyrazole have shown effectiveness against various pathogens, including bacteria and fungi. A study demonstrated that certain pyrazole carboxamides displayed significant antifungal activity against several phytopathogenic fungi, suggesting a potential application for the compound in agricultural settings .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been documented in various studies. These compounds can scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage . This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties . Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. In vitro studies have shown that similar compounds can significantly reduce inflammation markers .
The biological activity of 4-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is believed to involve interaction with specific molecular targets. It may modulate enzyme activities or bind to receptors involved in various physiological pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation or microbial metabolism.
- Receptor Interaction : It could interact with receptors that mediate pain and inflammation responses.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Antifungal Activity Study : A series of pyrazole derivatives were tested against five fungal strains, revealing IC50 values ranging from 10 to 30 µg/mL for effective compounds .
- Anti-inflammatory Study : The compound was tested in animal models for its ability to reduce paw edema induced by carrageenan, showing a significant reduction compared to controls .
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that certain derivatives exhibited cytotoxic effects with IC50 values between 0.5 to 5 µM, suggesting potential anticancer activity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN3O |
| Molecular Weight | 253.73 g/mol |
| Antifungal IC50 | 10 - 30 µg/mL |
| Anti-inflammatory ED50 | Significant reduction observed |
| Cytotoxicity IC50 (HeLa) | 0.5 - 5 µM |
Q & A
Basic Research Question
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to test minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or receptor binding) using purified targets .
- Antioxidant activity : DPPH radical scavenging assays with UV-Vis quantification .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
- Pharmacophore modeling : Map electrostatic and hydrophobic features using software like Schrödinger. For example, pyrazole and methoxy groups are critical for binding RSK2 kinases .
- 3D-QSAR : Compare with analogs (e.g., 4-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol) to identify substituents enhancing potency .
- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds .
What are the recommended storage conditions to ensure compound stability?
Basic Research Question
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Desiccation : Use silica gel to mitigate hygroscopic degradation, especially for hydrochloride salts .
How can degradation pathways be analyzed under stressed conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
- HPLC-MS analysis : Monitor degradation products using C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
- Kinetic modeling : Fit degradation data to zero/first-order models to predict shelf-life .
How should researchers address contradictions in reported synthetic yields?
Advanced Research Question
- Reproducibility checks : Verify solvent purity, reagent stoichiometry, and inert atmosphere conditions (e.g., nitrogen vs. argon) .
- Cross-validation : Compare yields from Mannich reactions (98% ) vs. cyclization routes (75–85% ) to identify optimal protocols.
- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature, pH) .
What computational tools are effective for predicting binding modes with biological targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
